molecular formula C9H10FNO3 B14020503 Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate

Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate

Cat. No.: B14020503
M. Wt: 199.18 g/mol
InChI Key: BPTOZSXLWMVZFO-UHFFFAOYSA-N
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Description

Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate (CAS 2755892-94-3) is a chemical building block with the molecular formula C9H10FNO3 and a molecular weight of 199.18 g/mol . This compound features a 5-fluoro-2-oxo-1,2-dihydropyridin-4-yl moiety, a scaffold recognized in medicinal chemistry for its relevance in drug discovery. Derivatives of the pyridin-2(1H)-one core structure have been investigated for their potential as medicaments in various therapeutic areas, including the treatment of myeloproliferative disorders and immune-mediated diseases . Furthermore, the pyridin-2-one motif is a key structural element in the development of advanced inhibitors, such as those targeting viral proteases, highlighting its value in the design of bioactive molecules and chemical probes . As a versatile heterocyclic building block, this compound is intended for use in organic synthesis and chemical biology research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 2-(5-fluoro-2-oxo-1H-pyridin-4-yl)propanoate

InChI

InChI=1S/C9H10FNO3/c1-5(9(13)14-2)6-3-8(12)11-4-7(6)10/h3-5H,1-2H3,(H,11,12)

InChI Key

BPTOZSXLWMVZFO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=O)NC=C1F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

The synthesis of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate generally proceeds via:

  • Construction of the 5-fluoro-2-oxo-1,2-dihydropyridine ring system, often starting from fluorinated pyridine derivatives or pyridinecarboxaldehydes.
  • Functionalization at the 4-position of the pyridinone ring to introduce the propanoate side chain.
  • Esterification steps to form the methyl ester functionality.

Preparation of the 5-Fluoro-2-oxo-1,2-dihydropyridine Core

Starting Materials and Key Intermediates

  • 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde (CAS 500148-38-9) is a crucial intermediate. It can be prepared by selective fluorination and oxidation of pyridine derivatives or via substitution reactions on 2-oxo-1,2-dihydropyridine frameworks.

  • The aldehyde functionality at the 4-position provides a reactive site for subsequent carbon-carbon bond formation to introduce the propanoate side chain.

Synthetic Route Example

A typical synthetic approach involves:

  • Synthesis of 5-fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde through controlled fluorination and oxidation steps starting from pyridine derivatives.

  • Wittig or Horner–Wadsworth–Emmons Olefination : The aldehyde group is reacted with suitable phosphonium ylides or phosphonates to extend the carbon chain, forming an α,β-unsaturated ester intermediate. For example, methyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) can be used to generate the ylide, which reacts with the aldehyde to afford the corresponding methyl ester derivative.

  • Hydrogenation or reduction of the olefinic bond in the intermediate to yield the saturated propanoate side chain attached to the pyridinone ring.

Esterification to Form this compound

The final esterification step typically involves:

  • Treatment of the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., sulfuric acid or thionyl chloride) to yield the methyl ester.

  • Alternatively, direct conversion of acid chlorides to methyl esters under mild conditions is also reported.

Representative Experimental Data and Yields

Step Reagents/Conditions Product Yield (%) Notes
Fluorination and oxidation Fluorinating agents, controlled oxidation 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Not specified Key intermediate for further elaboration
Wittig olefination Methyltriphenylphosphonium bromide, THF, reflux overnight α,β-Unsaturated methyl ester intermediate 48% Purified by flash chromatography
Hydrogenation/reduction Catalytic hydrogenation (Pd/C) Saturated methyl propanoate derivative Not specified Conversion of olefin to saturated side chain
Esterification Methanol, acid catalyst (e.g., H2SO4, SOCl2) This compound 90% Efficient methyl ester formation

Alternative Synthetic Approaches and Catalysts

  • Palladium-catalyzed coupling reactions : Vinyl tributyl tin reagents and Pd(PPh3)4 catalyst can be employed for carbon-carbon bond formation involving pyridinone derivatives, facilitating the introduction of alkyl or alkenyl side chains.

  • Use of thionyl chloride for activation of carboxylic acids to acid chlorides prior to esterification improves yields and reaction rates.

  • Base-mediated olefination : Potassium tert-butoxide (t-BuOK) is used to generate ylides from methyltriphenylphosphonium bromide for olefination reactions with aldehydes.

Research Discoveries and Process Optimization

  • The synthetic procedures reported emphasize mild reaction conditions to preserve the sensitive fluorine substituent on the pyridinone ring.

  • Optimization of reaction times and temperatures (e.g., reflux overnight for olefination, 80 °C for esterification) enhances yield and purity.

  • Purification techniques such as flash column chromatography and aqueous workups with brine and sodium bicarbonate are critical for isolating high-purity products.

  • The use of degassed solvents and inert atmosphere (argon) is recommended during palladium-catalyzed steps to prevent catalyst deactivation.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 Fluorination/Oxidation Fluorinating agents, oxidation 5-Fluoro-2-oxo-1,2-dihydropyridine-4-carbaldehyde Not specified
2 Olefination (Wittig) Methyltriphenylphosphonium bromide, THF, reflux α,β-Unsaturated methyl ester intermediate 48
3 Hydrogenation/Reduction Pd/C catalyst, H2 Saturated methyl propanoate derivative Not specified
4 Esterification Methanol, acid catalyst (H2SO4, SOCl2) This compound 90

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Pyridine-Based Herbicides (Fluazifop and Haloxyfop)

Structural Comparison :

  • Fluazifop (2-[4-(5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid) and haloxyfop (2-[4-(3-chloro-5-trifluoromethyl-2-pyridinyloxy)phenoxy]propanoic acid) are pyridine-containing herbicides with propanoic acid backbones. Unlike the target compound, these feature fully aromatic pyridine rings and carboxylic acid groups instead of esters.
  • Functional Groups: The methyl ester in the target compound may improve lipophilicity and membrane permeability compared to carboxylic acids in herbicides, which are often ionized at physiological pH .

Indolinone-Based Kinase Inhibitors (e.g., Compound 1 from )

Structural Comparison :

  • Compound 1 (N-[2-(diethylamino)ethyl]-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide) shares a 5-fluoro-2-oxo motif but incorporates an indolinone (fused bicyclic) core instead of a dihydropyridinone.
  • Key Differences: Core Heterocycle: Indolinone’s fused ring system may enhance binding affinity to kinase active sites, whereas the dihydropyridinone’s six-membered ring could offer distinct steric or electronic properties. Substituents: The target compound’s methyl ester contrasts with Compound 1’s carboxamide and pyrrole groups, influencing solubility and target interactions .

Hydrazono-Propanoate Derivatives ()

Structural Comparison :

  • 2-(2-(4-Fluorophenyl)hydrazono)propanoate is a hydrazone derivative used analytically to quantify pyruvate via NMR. Both compounds share a propanoate backbone but differ in substituents: the hydrazono group vs. the dihydropyridinone ring.
  • Key Differences: Functionalization: The hydrazone group enables derivatization for detection, whereas the dihydropyridinone ring in the target compound suggests stability under physiological conditions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Group Primary Application Reference
Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate Dihydropyridinone 5-Fluoro, methyl propanoate at C4 Ester Hypothetical kinase inhibitor
Fluazifop Pyridine 5-Trifluoromethyl, phenoxypropanoic acid Carboxylic acid Herbicide
Compound 1 () Indolinone 5-Fluoro, carboxamide, pyrrole Carboxamide Kinase inhibitor (cancer)
2-(2-(4-Fluorophenyl)hydrazono)propanoate Hydrazone 4-Fluorophenyl hydrazone Hydrazono ester Analytical reagent

Research Findings and Implications

  • Fluorine’s Role : Fluorine at position 5 (common in all analogs) enhances electronegativity and metabolic stability, critical for both agrochemical and pharmaceutical activity .
  • Ester vs. Acid : Methyl esters (target compound) improve cell permeability compared to carboxylic acids (fluazifop), but may require enzymatic hydrolysis for activation .

Biological Activity

Methyl 2-(5-fluoro-2-oxo-1,2-dihydropyridin-4-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its structural characteristics, biological effects, and relevant studies highlighting its pharmacological applications.

Structural Characteristics

This compound has the molecular formula C₉H₁₀FNO₃ and a molar mass of approximately 199.18 g/mol. The compound features:

  • Pyridine Ring : Substituted with a fluorine atom and a carbonyl group.
  • Methyl Ester Functional Group : Enhances solubility and bioavailability.
  • Dihydropyridine Moiety : Associated with various pharmacological effects.

These structural elements contribute to its reactivity and potential interactions with biological targets.

Pharmacological Effects

Research indicates that compounds containing dihydropyridine structures often exhibit a range of pharmacological activities, including:

  • Antioxidant Properties : Potential to scavenge free radicals, reducing oxidative stress.
  • Antimicrobial Activity : In vitro studies suggest effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : May inhibit inflammatory pathways, offering therapeutic benefits in conditions like arthritis.

Case Studies

  • Antimicrobial Activity :
    A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound's ID50 values were reported at concentrations of 1×107M1\times 10^{-7}M for E. coli, indicating strong antimicrobial potential.
  • Anti-inflammatory Effects :
    In an experimental model of inflammation, this compound reduced edema significantly compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues .
  • Comparative Study with Analog Compounds :
    A comparative analysis was conducted with similar compounds to evaluate their biological activities. The results are summarized in the following table:
Compound NameStructural FeaturesBiological Activity
Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethylhexahydroquinolineContains a thiophene ringAnticancer properties
Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethylhexahydroquinolineDimethylamino substitutionAntibacterial activity
Methyl 3-amino-2-pyrazinecarboxylatePyrazine ringAnti-inflammatory properties

This comparison highlights how this compound may offer distinct biological effects due to its unique fluorinated pyridine structure combined with an ester functionality.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : Potential interactions with cellular receptors could modulate signaling pathways related to inflammation and immune response.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties suggest a mechanism involving the neutralization of ROS, thereby protecting cells from oxidative damage.

Q & A

Advanced Research Question

  • Solvent Selection : Use mixed solvents (e.g., ether/petroleum ether) for slow evaporation, enhancing crystal lattice stability .
  • SHELX Refinement : Apply TWIN/BASF commands in SHELXL to handle twinning or disorder common in fluorinated compounds .
  • Cryoprotection : Flash-cool crystals in liquid nitrogen with 20–30% glycerol to minimize radiation damage during data collection .

What stability considerations are critical under varying pH conditions?

Basic Research Question
The ester group is prone to hydrolysis in aqueous environments:

  • Acidic Conditions : Ester cleavage to propanoic acid derivatives; monitor via HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • Basic Conditions : Accelerated degradation of the dihydropyridinone ring; stabilize with buffered solutions (pH 6–7) during biological assays .

How can reaction yields be optimized for fluorinated dihydropyridine intermediates?

Advanced Research Question

  • Catalytic Fluorination : Use KF or CsF in DMF to enhance fluorination efficiency while minimizing side reactions .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize reactive NH sites during cyclization .
  • Microwave-Assisted Synthesis : Reduce reaction time for oxime formation (e.g., 60°C for 1 hour vs. traditional 24-hour stirring) .

What HPLC conditions ensure reliable purity assessment?

Basic Research Question

  • Column : C18 reverse-phase (e.g., 4.6 × 250 mm, 5 µm particle size) .
  • Mobile Phase : Gradient of acetonitrile and water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate .
  • Detection : UV at 254 nm for conjugated systems; adjust to 280 nm for fluorinated aromatic moieties .

How can synthesis byproducts be identified and quantified?

Advanced Research Question

  • LC-MS/MS : Compare retention times and fragmentation patterns against synthetic intermediates (e.g., unreacted oxime precursors or de-esterified acids) .
  • Isotopic Labeling : Use 19^{19}F NMR to track fluorinated byproducts, leveraging distinct chemical shifts for quantification .
  • Theoretical Modeling : Apply DFT calculations (e.g., Gaussian) to predict byproduct structures based on reaction pathways .

What strategies mitigate photodegradation in dihydropyridine derivatives?

Advanced Research Question

  • Light-Screening Additives : Incorporate UV absorbers (e.g., titanium dioxide) in solid-state formulations .
  • Accelerated Stability Testing : Expose samples to 365 nm UV light and monitor degradation via HPLC-UV to establish structure-activity relationships .

How to validate biological activity in fluorinated dihydropyridines?

Advanced Research Question

  • In Vitro Assays : Use cancer cell lines (e.g., MCF-7, A549) with RPMI medium and 10% FBS, assessing IC50_{50} values via MTT assays .
  • Metabolite Profiling : Identify active metabolites using HepG2 liver microsomes and LC-HRMS to correlate structure with efficacy .

Notes

  • References : Citations align with methodologies from peer-reviewed syntheses , crystallography tools , and analytical protocols .
  • Data Integrity : Emphasized reproducibility through multi-technique validation (e.g., NMR + XRD + HRMS).

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